Cas no 1508-94-7 (1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)-)

1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)- structure
1508-94-7 structure
Product Name:1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)-
Numero CAS:1508-94-7
MF:C26H44O3
MW:404.625768661499
CID:158787
PubChem ID:11969455
Update Time:2025-04-19

1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benz[e]indene-6-propanoicacid, 3-[(1R)-1,5-dimethylhexyl]dodecahydro-3a,6-dimethyl-7-oxo-,(3R,3aR,5aS,6R,9aS,9bS)-
    • 3-[(3R,3aR,5aS,6R,9aS,9bS)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
    • 3, 5-oxo-
    • 3-[(3aR)-7-Oxo-3ar.6c-dimethyl-3c-((R)-1.5-dimethyl-hexyl)-(5atH.9acH.9btH)-dodecahydro-1H-cyclopenta[a]naphthalinyl-(6t)-propionsaeure
    • 5-Oxo-3,5-seco-A-nor-cholestan-3-saeure
    • 5-oxo-3.5-seco-A-nor-cholestanoic acid-(3)
    • 5-Oxo-3.5-seco-A-nor-cholestansaeure-(3)
    • 5-Oxo-4-nor-3,5-secocholestan-3-oic acid
    • NSC33050
    • NSC404756
    • SureCN2161763
    • 1H-Benz[e]indene-6-propionic acid,5-dimethylhexyl)-dodecahydro-3a,6-dimethyl-7-oxo-
    • SCHEMBL2161763
    • DTXSID40474923
    • NSC-33050
    • 3-[(3R,3aR,5aS,6R,9aS,9bS)-3a,6-Dimethyl-3-(6-methylheptan-2-yl)-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
    • NSC-404756
    • 1508-94-7
    • Inchi: 1S/C26H44O3/c1-17(2)7-6-8-18(3)20-10-11-21-19-9-12-23(27)26(5,16-14-24(28)29)22(19)13-15-25(20,21)4/h17-22H,6-16H2,1-5H3,(H,28,29)/t18-,19+,20-,21+,22+,25-,26-/m1/s1
    • Chiave InChI: YSWDCQJTPYALJE-MEJHGOECSA-N
    • Sorrisi: O=C1CC[C@@H]2[C@@H]([C@@]1(C)CCC(=O)O)CC[C@]1(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]12

Proprietà calcolate

  • Massa esatta: 404.32922
  • Massa monoisotopica: 404.329
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 8
  • Complessità: 611
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 54.4A^2
  • XLogP3: 7.4

Proprietà sperimentali

  • Densità: 0.996
  • Punto di ebollizione: 519.6°Cat760mmHg
  • Punto di infiammabilità: 282.1°C
  • Indice di rifrazione: 1.493
  • PSA: 54.37
  • LogP: 6.74150
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd